2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
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Overview
Description
2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-methoxybenzaldehyde with 2-aminoacetophenone, followed by cyclization in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran, and the temperature is maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts such as indium(III) chloride or other Lewis acids are often employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antileishmanial, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets. For example, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathway. The compound may also interact with DNA and proteins, leading to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A closely related compound with similar pharmacological properties.
4-methoxyphenyl derivatives: Compounds with similar substituents that exhibit comparable biological activities.
Uniqueness
2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities. Its methoxyphenyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .
Properties
Molecular Formula |
C19H16N2O2 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-9-methyl-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C19H16N2O2/c1-12-15-5-3-4-6-16(15)20-17-11-21(19(22)18(12)17)13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3 |
InChI Key |
BIBWBHNYHPIMGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C13)CN(C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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